3-((3-bromobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
“3-((3-bromobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives involves several steps . After the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, the resulting 2-aminobenzenesulfonamides are reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Chemical Reactions Analysis
The 1,2,4-benzothiadiazine-1,1-dioxide ring is known to react with various functional groups. Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Mechanism of Action
Target of Action
The compound, 3-((3-bromobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds . This class of compounds has been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . .
Mode of Action
Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to interact with their targets in various ways, leading to different biological activities . For instance, some compounds in this class have been found to act as ATP-sensitive potassium channel activators .
Biochemical Pathways
Given the wide range of biological activities reported for the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-((3-bromobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is its potential as a therapeutic agent for the treatment of various neurological disorders. However, one of the major limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of 3-((3-bromobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various neurological disorders. Additionally, research is needed to develop more efficient synthesis methods and to improve the solubility of the compound for use in lab experiments. Finally, studies are needed to evaluate the long-term safety and efficacy of this compound in humans.
Scientific Research Applications
3-((3-bromobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has shown potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-2-10-20-15-8-3-4-9-16(15)24(21,22)19-17(20)23-12-13-6-5-7-14(18)11-13/h3-9,11H,2,10,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOHBKZBLKTFLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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